H-Leu-Leu-Val-Phe-OH H-Leu-Leu-Val-Phe-OH
Brand Name: Vulcanchem
CAS No.: 24205-68-3
VCID: VC3807384
InChI: InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Molecular Formula: C26H42N4O5
Molecular Weight: 490.6 g/mol

H-Leu-Leu-Val-Phe-OH

CAS No.: 24205-68-3

Cat. No.: VC3807384

Molecular Formula: C26H42N4O5

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

H-Leu-Leu-Val-Phe-OH - 24205-68-3

Specification

CAS No. 24205-68-3
Molecular Formula C26H42N4O5
Molecular Weight 490.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1
Standard InChI Key ROYAAVOKOANBIB-CMOCDZPBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Sequence

H-Leu-Leu-Val-Phe-OH is a linear tetrapeptide with the following structural attributes:

  • Sequence: Leu-Leu-Val-Phe (LLVF)

  • Three-letter code: H-Leu-Leu-Val-Phe-OH

  • Empirical formula: C26H42N4O5\text{C}_{26}\text{H}_{42}\text{N}_{4}\text{O}_{5}

  • Molecular weight: 490.64 g/mol .

The peptide backbone consists of alternating hydrophobic residues (leucine, valine) and an aromatic phenylalanine terminus, conferring amphipathic properties. This configuration influences its solubility, stability, and interaction with biological membranes .

Table 1: Key physicochemical properties of H-Leu-Leu-Val-Phe-OH

PropertyValue/Description
AppearanceWhite to off-white powder
SolubilitySoluble in water
Purity (HPLC)>95% (98–99% available on request)
Storage Conditions-20°C (lyophilized)
TFA Content10–45% (removable via TFA service)

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

H-Leu-Leu-Val-Phe-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry . Key steps include:

  • Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal phenylalanine.

  • Sequential Coupling: Amino acids are added using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) .

  • Deprotection: Fmoc groups are removed with piperidine, exposing the amine for subsequent coupling.

  • Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA), yielding a crude product .

Enzymatic Synthesis

Alternative methods employ proteases like chymotrypsin for fragment condensation. For instance, patent US6448031B1 describes coupling peptide fragments (e.g., pGlu-His-Trp-OR and H-Ser-Tyr-X-Leu-Arg-Pro-Y) using chymotrypsin, which recognizes aromatic residues like phenylalanine . This approach minimizes racemization and simplifies purification .

Table 2: Comparison of synthesis methods

ParameterSPPSEnzymatic Synthesis
Yield60–80%50–70%
Racemization RiskLow (with optimized coupling)Negligible
Purification ComplexityHigh (HPLC required)Moderate (partition chromatography)

Physicochemical Properties and Stability

Structural Characterization

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 491.3 ([M+H]+^+) .

  • Circular Dichroism (CD): The peptide adopts a random coil conformation in aqueous solutions, with minor β-sheet propensity in hydrophobic environments .

Biological Activity and Research Applications

Cellular Assays and Toxicity

  • TFA Interference: Concentrations as low as 10 nM inhibit glycine receptors (GlyR) and alter proliferation in HEK293 cells .

  • Mitigation Strategies: TFA removal via ion-exchange chromatography or dialysis is recommended prior to cellular studies .

Enzyme Substrate Profiling

The peptide’s phenylalanine terminus makes it a substrate for chymotrypsin-like proteases, which cleave after aromatic residues . This property is exploited in protease activity assays and drug screening .

Comparative Analysis with Related Peptides

H-Val-Phe-OH (Dipeptide)

  • CAS 3918-92-1: A dipeptide with lower molecular weight (264.32 g/mol) and higher water solubility (≥160 mg/mL) .

  • Applications: Used as a metabolite in ChEBI databases and biocompatible polymer research .

H-Leu-Phe-OH (Dipeptide)

  • CAS 3063-05-6: Exhibits similar solubility but distinct protease susceptibility due to its Leu-Phe sequence .

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